molecular formula C20H23NO3 B3002354 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone CAS No. 1021218-45-0

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone

Cat. No. B3002354
CAS RN: 1021218-45-0
M. Wt: 325.408
InChI Key: OGEHKOMXODVETQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-phenylethanone involves various chemical reactions, primarily focusing on the incorporation of piperidine into the molecular structure. In one study, a novel compound with a piperidine moiety was synthesized using Michael addition, which is a nucleophilic addition of a carbanion or another nucleophile to an alpha, beta-unsaturated carbonyl compound . Another research paper describes the synthesis of optically active molecules with a piperidine template, indicating the importance of stereochemistry in the synthesis process . Additionally, derivatives of phencyclidine, which share structural similarities with the compound , were synthesized starting from α-tetralone, followed by a series of reactions including Grignard reaction, acetylation, oxidation, azidation, and reduction, culminating in a cyclization step to form the piperidine ring .

Molecular Structure Analysis

The molecular structure of compounds containing piperidine rings has been extensively studied using various analytical techniques. X-ray crystallography was employed to determine the crystal structure of a novel piperidine-containing compound, revealing intermolecular interactions such as C-H⋯O, C-C⋯Cl, and C-H⋯C . Density functional theory (DFT) calculations, including conformational analysis, were used to study the molecular geometry and to predict vibrational wavenumbers, NMR chemical shifts, and electronic absorption spectra, which showed good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of piperidine-containing compounds can be explored through the study of their interactions and the types of reactions they undergo. The novel compound mentioned in the first study exhibits interactions that can be analyzed using the Atoms in Molecules (AIM) approach, and its stability is attributed to hyperconjugative interactions and charge delocalization, as analyzed by natural bond orbital (NBO) analysis . The local reactivity descriptors calculated for the molecule help in identifying chemically reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. Theoretical calculations can provide insights into thermodynamic properties, while experimental techniques such as NMR and vibrational spectroscopy can offer data on the physical properties of these compounds . The biological properties of piperidine derivatives, such as their affinity for monoamine transporters, are also significant, as they can have therapeutic applications in treating neurological disorders . The structural characterization of a side product in the synthesis of a piperidine derivative provides additional information on the potential complexities and outcomes of chemical reactions involving these compounds .

properties

IUPAC Name

1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-18-10-9-16(19(23)13-15-7-3-1-4-8-15)20(24)17(18)14-21-11-5-2-6-12-21/h1,3-4,7-10,22,24H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEHKOMXODVETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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